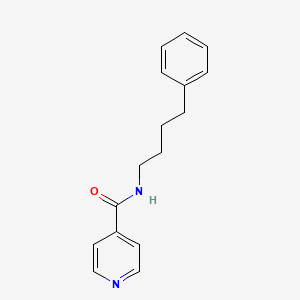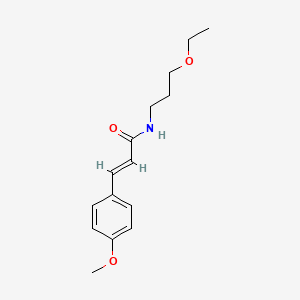![molecular formula C16H8F5N3O3S2 B4835542 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4835542.png)
2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
説明
2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a small molecule inhibitor that targets protein-protein interactions and has shown promising results in various studies.
作用機序
The mechanism of action for 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its ability to inhibit protein-protein interactions. 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can lead to the inhibition of various cellular processes, such as cell growth and viral replication.
Biochemical and Physiological Effects
2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In infectious diseases, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to inhibit viral replication by targeting specific proteins involved in the viral life cycle. In neurological disorders, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in lab experiments is its specificity for protein-protein interactions. This specificity allows for the targeted inhibition of specific cellular processes, without affecting other cellular processes. However, one of the limitations of using 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in lab experiments is its potential toxicity. 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide research, including the development of more potent and selective inhibitors, the optimization of the synthesis method for 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, and the exploration of its potential applications in other fields. Additionally, further studies are needed to determine the safety and toxicity of 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in vivo, which will be crucial for its future clinical development. Overall, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has shown promising results in various studies, and its potential applications in various fields make it an exciting area of research for the future.
科学的研究の応用
2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells by targeting protein-protein interactions. 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has also been studied for its potential applications in infectious diseases, such as HIV and Ebola, where it has shown promising results in inhibiting viral replication. In neurological disorders, 2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been studied for its potential applications in Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5N3O3S2/c17-10-9(11(18)13(20)14(21)12(10)19)15(25)23-7-1-3-8(4-2-7)29(26,27)24-16-22-5-6-28-16/h1-6H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVCVLQUOWNCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4835459.png)
![2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835463.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)


![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4835493.png)
![N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4835501.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4835514.png)
![5-[4-(allyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835518.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4835534.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4835563.png)
